Compound Description: This compound, referred to as "impurity-I" in the source paper, is a photodegradation product of fleroxacin. []
Relevance: Although not directly containing the 2-oxa-8-azaspiro[4.5]decane core, this compound showcases a structural alteration of the related fluoroquinolone scaffold. Fleroxacin itself possesses a piperazinyl group, similar to potential derivatives of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid. This highlights a possible degradation pathway or derivatization point for the target compound. []
Compound Description: Identified as "impurity-II," this compound is another photodegradation product of fleroxacin. []
Relevance: This molecule represents a fragmented form of the fluoroquinolone structure found in fleroxacin. While lacking the complete 2-oxa-8-azaspiro[4.5]decane framework, the presence of a carboxylic acid group at the 3-position of the quinoline ring mirrors the target compound. This suggests potential synthetic routes or modifications targeting that specific position in 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid. []
Compound Description: This compound, named "impurity-III," arises from the photodegradation of fleroxacin, specifically in dilute solutions. []
Relevance: Structurally similar to "impurity-II," this compound features an additional fluorine atom at the 8-position of the quinoline ring. This difference emphasizes the influence of concentration on the degradation pattern of related structures. It also implies that the presence and position of fluorine atoms might significantly impact the stability and reactivity of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid and its derivatives. []
Compound Description: This compound, along with its enantiomer, represents an unnatural cyclic α-amino acid derivative. These were synthesized and characterized as part of a study on the conformational preferences of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment. []
Relevance: This compound shares the 9-oxa-6-azaspiro[4.5]decane core with 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid. Notable differences include the presence of a tert-butyl and a methoxy group on the cyclohexane ring, and a diketone functionality in place of the carboxylic acid group on the oxazine ring in the target compound. These modifications provide insights into potential synthetic strategies for altering the substituents and functionality of the core structure. []
Compound Description: This compound is the enantiomer of (5R,8S)-8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione. []
Relevance: As the enantiomer, it shares the same structural relationship with 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid as its counterpart, with the difference being the stereochemistry at the chiral centers. The study of both enantiomers provides a basis for understanding the impact of stereochemistry on the activity and properties of molecules containing the 9-oxa-6-azaspiro[4.5]decane core. []
Compound Description: This compound served as a precursor for the synthesis of esters with (R)- or (S)-2-methoxyphenylacetic acid, allowing the determination of absolute configuration at the C-2 and C-5 positions. []
Relevance: This compound provides further insight into the structural diversity possible within the 9-oxa-6-azaspiro[4.5]decane scaffold. Like the previous compounds, it retains the spirocyclic core but features modifications on both the cyclohexane and oxazine rings. The presence of a hydroxyl group at the 2-position, a double bond within the oxazine ring, and a ketone group at the 10-position, as opposed to a carboxylic acid at the 6-position in 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid, demonstrates the feasibility of introducing diverse functionalities at these positions. []
Compound Description: This specific fluoroquinolone derivative showed promising anti-TB activity with 79% inhibition against Mycobacterium tuberculosis at 6.25 μg/mL. It features a 5-benzyloxypyran-4(1H)-one moiety linked to the core structure. []
Relevance: While not directly possessing the 2-oxa-8-azaspiro[4.5]decane core, it exemplifies the exploration of metal-chelating groups attached to known fluoroquinolone scaffolds for enhanced antimycobacterial activity. This concept could be applied to 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid by introducing similar metal-chelating moieties, like 5-benzyloxypyran-4(1H)-one, to potentially improve its biological activity. []
Azaspirocyclic, oxa,azaspirocyclic, and diazaspirocyclic guests
Compound Description: A study investigated the host-guest complexation of cucurbit[7]uril (CB[7]) with various protonated azaspirocyclic, oxa,azaspirocyclic, and diazaspirocyclic guests. These guests included derivatives with varying ring sizes and substituents, aiming to understand the factors influencing their binding affinity to CB[7]. []
Relevance: This research highlights the broader class of spirocyclic compounds to which 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid belongs. The study emphasizes the impact of ring size, heteroatom presence, and their position on the physicochemical properties of these molecules. This knowledge can inform the design and synthesis of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid analogs with potentially tailored properties. []
Overview
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid is a unique spiro compound characterized by its bicyclic structure, which integrates both oxygen and nitrogen atoms. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a building block for synthesizing more complex molecules and is investigated for its bioactive properties, including enzyme inhibition and receptor interactions.
Source
The compound can be synthesized from commercially available reagents, particularly through methods involving tetrahydropyran derivatives and halogenated ethane compounds. Its chemical structure is defined by its molecular formula C10H13N1O3 and a molecular weight of approximately 197.22 g/mol.
Classification
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. This specific compound is classified under the category of nitrogen-containing heterocycles due to the presence of nitrogen in its structure.
Synthesis Analysis
Methods
The synthesis of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid typically follows several synthetic routes:
Reaction of Tetrahydropyran Derivatives: One common method involves reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under controlled conditions to yield the desired spiro compound.
Use of Halogenated Compounds: The reaction conditions often require precise temperature control and the use of solvents like dimethylformamide to facilitate nucleophilic substitutions and other transformations.
Technical Details
The synthesis may involve multiple steps, including:
Formation of Intermediates: Initial reactions often produce intermediates that require purification before further transformation.
Optimization for Yield: Adjustments in reaction conditions such as temperature and reagent concentrations are crucial for maximizing yield and purity.
Molecular Structure Analysis
Structure
The molecular structure of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid features a spirocyclic framework with distinct functional groups:
Oxygen Atoms: Contribute to the compound's reactivity and solubility.
Nitrogen Atom: Imparts biological activity and potential interaction with biological macromolecules.
Data
The compound's structural data includes:
Molecular Formula: C10H13N1O3
Molecular Weight: Approximately 197.22 g/mol
CAS Number: 2098032-40-5, which aids in identifying the compound in chemical databases.
Chemical Reactions Analysis
Reactions
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid can participate in various chemical reactions:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution Reactions: Nucleophilic substitution reactions are feasible at carbon atoms adjacent to the oxygen and nitrogen atoms, allowing for further functionalization.
Technical Details
The conditions for these reactions typically involve:
Oxidation Conditions: Use of acidic media with potassium permanganate.
Reduction Conditions: Anhydrous ether as a solvent for lithium aluminum hydride reactions.
These reactions are critical for modifying the compound's structure to enhance its biological efficacy or alter its pharmacokinetic properties.
Mechanism of Action
While specific mechanisms of action for 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid are not extensively documented, related compounds have demonstrated biological activities that suggest potential pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Receptor Interaction: Its structural features indicate possible interactions with cellular receptors, influencing signaling pathways relevant to therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid include:
Appearance: Typically presented as a solid or crystalline form.
Chemical Properties
Key chemical properties include:
Solubility: Soluble in polar solvents due to the presence of carboxylic acid and heteroatoms.
Relevant Data or Analyses
Safety classifications indicate that this compound may pose hazards (GHS07), with statements regarding skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) being significant considerations during handling.
Applications
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid has several promising applications:
Chemical Research: Used as a building block for synthesizing more complex organic molecules.
Biological Research: Investigated for potential bioactive properties, including enzyme inhibition.
Pharmaceutical Development: Explored for therapeutic properties that could lead to new drug formulations targeting specific diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.